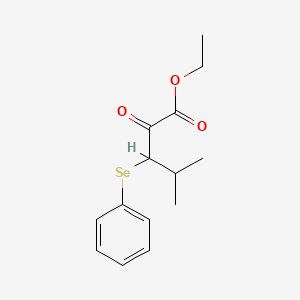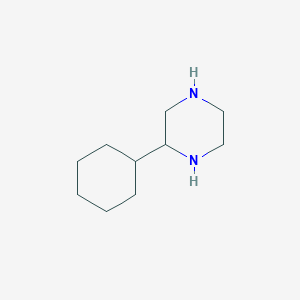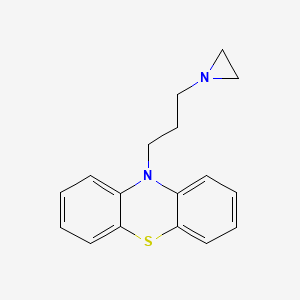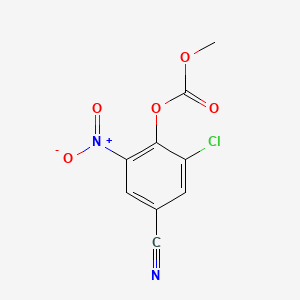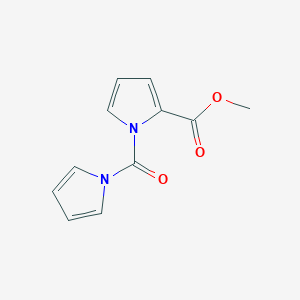
Methyl 1-(pyrrole-1-carbonyl)pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(pyrrole-1-carbonyl)pyrrole-2-carboxylate: is a compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is of interest due to its unique structure, which includes two pyrrole rings connected by a carbonyl group and an ester functional group. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(pyrrole-1-carbonyl)pyrrole-2-carboxylate typically involves the condensation of pyrrole derivatives with appropriate reagents. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of pyrrole derivatives often employs catalytic processes to ensure high yields and selectivity. For example, a stable manganese complex can catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents, with water and molecular hydrogen as the only side products . This method is both environmentally friendly and efficient.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-(pyrrole-1-carbonyl)pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxaldehydes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The nitrogen atom in the pyrrole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Pyrrole-2-carboxaldehydes.
Reduction: Alcohol derivatives of the original compound.
Substitution: N-substituted pyrrole derivatives.
Applications De Recherche Scientifique
Methyl 1-(pyrrole-1-carbonyl)pyrrole-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 1-(pyrrole-1-carbonyl)pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Methyl pyrrole-2-carboxylate: A simpler pyrrole derivative with similar chemical properties.
N-substituted pyrroles: These compounds have different substituents on the nitrogen atom, leading to varied biological activities.
Pyrrole-2-carboxaldehydes: These compounds are oxidation products of pyrrole derivatives and have distinct chemical reactivity.
Uniqueness: Methyl 1-(pyrrole-1-carbonyl)pyrrole-2-carboxylate is unique due to its dual pyrrole ring structure, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
107962-26-5 |
|---|---|
Formule moléculaire |
C11H10N2O3 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
methyl 1-(pyrrole-1-carbonyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(14)9-5-4-8-13(9)11(15)12-6-2-3-7-12/h2-8H,1H3 |
Clé InChI |
YQMHQXFIFFTEBQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CN1C(=O)N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


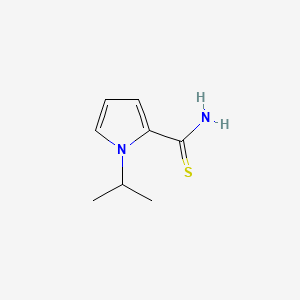
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
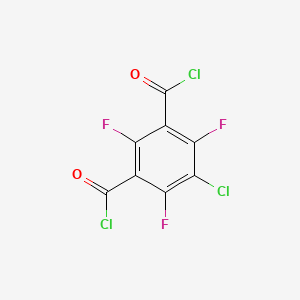
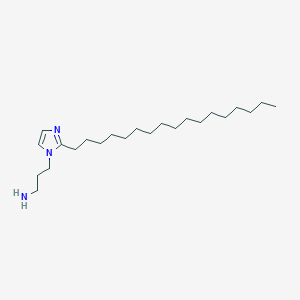
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
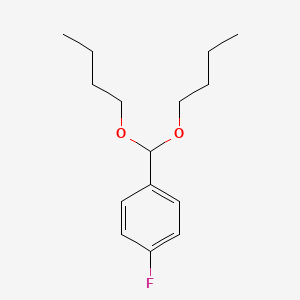
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)
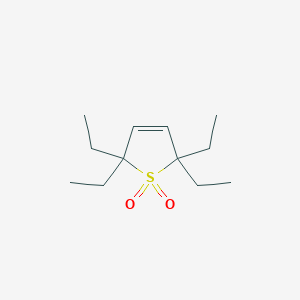
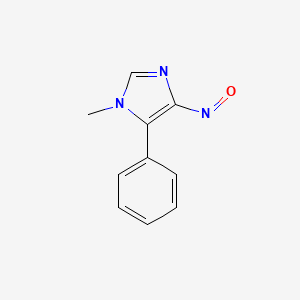
![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
